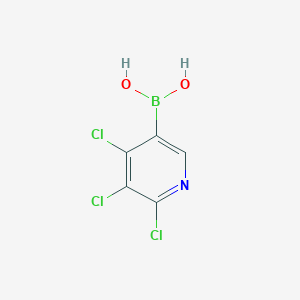

2,3,4-Trichloropyridine-5-boronic acid

Description

Properties

IUPAC Name |

(4,5,6-trichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BCl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWRKRIJHLOCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C(=C1Cl)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BCl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247120 | |

| Record name | Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-79-0 | |

| Record name | Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Trichloropyridine 5 Boronic Acid and Precursory Compounds

Transition Metal-Catalyzed Borylation of Halogenated Pyridines

The Miyaura borylation reaction is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters from their corresponding halides. rsc.orgnih.gov This reaction typically employs a palladium catalyst in the presence of a base and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

A direct synthetic route to 2,3,4-trichloropyridine-5-boronic acid pinacol (B44631) ester involves the palladium-catalyzed Suzuki-Miyaura coupling of 2,3,4-trichloro-5-iodopyridine with pinacol borane (B79455). sigmaaldrich.com

The efficiency of the palladium-catalyzed borylation of aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. Research has shown that for the borylation of aryl chlorides, various palladium sources and ligands can be employed. For instance, the combination of a palladium precursor with a suitable phosphine (B1218219) ligand is crucial for achieving high yields.

In the borylation of 4-chloroanisole, different palladium catalysts have been investigated. While some systems are ineffective at room temperature, the use of Pd(OAc)₂ with the ligand SPhos has been shown to proceed, albeit slowly. libretexts.org A more active catalyst system for aryl chlorides at lower temperatures involves the use of XPhos as the optimal ligand. libretexts.org The choice of the palladium precursor can also be significant, with palladacycle catalysts demonstrating high thermal stability and insensitivity to air and water.

The following table summarizes the performance of different catalytic systems in the borylation of aryl chlorides, which provides insights into the potential optimization for the synthesis of this compound.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Pd(OAc)₂/SPhos | KOAc | Toluene (B28343) | 100 | 12 | 42 | libretexts.org |

| 4-Chloroanisole | 10b/XPhos | KOAc | THF | RT | 2 | 93 | libretexts.org |

| Aryl Chlorides | Gorlos-Phos·HBF₄/Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High | nih.gov |

Ancillary ligands play a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the reductive elimination steps in the catalytic cycle. The electronic and steric properties of the ligand can significantly impact the reaction's efficiency and substrate scope.

For the borylation of aryl chlorides, bulky and electron-rich phosphine ligands, such as those from the Buchwald-type family (e.g., SPhos, XPhos), have proven to be particularly effective. libretexts.org These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the aryl chloride.

In a study on the intramolecular C–H arylation of pyridine (B92270) derivatives, various phosphine ligands were examined. It was found that the addition of a ligand significantly improved the yield, with CyJohnPhos and PPh₃ being highly effective. rsc.org This underscores the importance of ligand selection in reactions involving substituted pyridines.

The table below illustrates the effect of different phosphine ligands on the yield of a palladium-catalyzed C-H arylation reaction, which can be extrapolated to understand their potential influence on the borylation of trichloropyridine.

| Substrate | Ligand | Yield (%) | Reference |

|---|---|---|---|

| 2-quinolinecarboxyamide derivative | None | 59 | rsc.org |

| 2-quinolinecarboxyamide derivative | CyJohnPhos (L3) | 90 | rsc.org |

| 2-quinolinecarboxyamide derivative | PPh₃ (L4) | 94 | rsc.org |

| picoline amide derivative | None | 18 | rsc.org |

| picoline amide derivative | PPh₃ (L4) | 58 | rsc.org |

| picoline amide derivative | CyJohnPhos (L3) | Highest | rsc.org |

The choice of ligand is therefore a critical parameter that must be optimized to achieve high efficiency in the synthesis of this compound. The steric hindrance and electronic properties of the ligand must be carefully considered to suit the specific electronic nature of the trichloropyridine ring.

Borylation Reactions for the Installation of Boronic Acid Functionality

Transition Metal-Catalyzed Borylation of Halogenated Pyridines

Impact of Solvent Systems and Reaction Parameters on Borylation Outcomes

The choice of solvent and reaction parameters is critical in dictating the efficiency and regioselectivity of borylation reactions. While early research suggested that nonpolar solvents were superior for C-H borylation, more recent studies have revealed a more nuanced reality. msu.edu It was once accepted that solvent effects for borylation followed an order of hexanes > DME > DMF, indicating that polar solvents were poor candidates. msu.edu

However, this perception may be linked to the efficiency of in situ catalyst generation rather than the intrinsic performance of the catalyst itself. msu.edu When using a pre-formed iridium catalyst, polar solvents such as N-methylpyrrolidone (NMP) and tetrahydrofuran (B95107) (THF) have been shown to be excellent media for borylation, in some cases superior to traditional nonpolar solvents like hexane. msu.edu The notion that polar solvents are generally unsuitable for borylation has thus been dispelled by these findings. msu.edu

Key reaction parameters beyond the solvent system also exert significant influence. For the synthesis of the pinacol ester of this compound via Suzuki-Miyaura coupling, specific conditions have been reported, including the use of a palladium catalyst like Pd(PPh₃)₄, a base such as K₂CO₃, and elevated temperatures in the range of 80–100°C in a solvent like THF. vulcanchem.com Furthermore, for catalytic systems generated in situ, the ratio of ligand to the metal precatalyst can be optimized, with an excess of ligand often leading to improved performance. msu.edu

| Solvent | Relative Performance (Preformed Catalyst) | Relative Performance (In Situ Catalyst) | Reference |

|---|---|---|---|

| Hexane | Good | Excellent | msu.edu |

| Dioxane | Excellent | Moderate | msu.edu |

| N-methylpyrrolidone (NMP) | Excellent | Poor | msu.edu |

| Tetrahydrofuran (THF) | Excellent | Poor | msu.edu |

| Dimethylformamide (DMF) | Poor | Poor | msu.edu |

Alternative Borylation Strategies (e.g., Lithium-Halogen Exchange followed by Boronic Ester Formation)

An alternative and powerful route to pyridine boronic acids is through lithium-halogen exchange. This method involves the reaction of a halopyridine with an organolithium reagent, typically at very low temperatures, to generate a highly reactive lithiated pyridine species. orgsyn.orgresearchgate.net This intermediate is then immediately trapped with an electrophilic boron reagent to form the desired boronic acid or ester.

The process typically begins with the metal-halogen exchange on a suitable precursor, such as 2,3,4-trichloro-5-iodopyridine or 2,3,4,5-tetrachloropyridine. Reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are used, often at temperatures of -78°C or below, in an appropriate solvent like THF. orgsyn.orgnih.govharvard.edu The lithium-halogen exchange is an extremely fast reaction. harvard.edu Following the formation of the aryllithium intermediate, a boron-containing electrophile such as triisopropyl borate (B1201080) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (the isopropoxy pinacol ester) is added to the reaction mixture. orgsyn.orgresearchgate.net A subsequent workup, typically involving acid hydrolysis, yields the target boronic acid. researchgate.net This strategy circumvents the need for pre-functionalized boron reagents and can be highly effective for preparing specifically substituted boronic acids. orgsyn.orgresearchgate.net

| Step | Description | Typical Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1. Lithium-Halogen Exchange | Formation of a lithiated pyridine intermediate from a halopyridine precursor. | n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) | -78°C in THF | orgsyn.orgharvard.edu |

| 2. Borylation | Trapping of the lithiated intermediate with a boron electrophile. | Triisopropyl borate, Pinacol borane derivatives | -78°C to room temperature | orgsyn.orgresearchgate.net |

| 3. Hydrolysis | Conversion of the boronate intermediate to the final boronic acid. | Aqueous acid | Workup stage | researchgate.net |

Advanced Isolation and Purification Protocols for Boronic Acid Derivatives

The purification of pyridine boronic acids and their esters presents unique challenges. These compounds can be prone to decomposition, particularly during silica (B1680970) gel chromatography. chemicalforums.comresearchgate.net The Lewis acidic boron center and the basic pyridine nitrogen can lead to strong interactions with the silica surface, causing streaking, low recovery, and potential protodeboronation. chemicalforums.comnih.gov

To overcome these issues, several advanced protocols have been developed:

Recrystallization : This is a preferred method when applicable. google.com For aryl boronic acids, recrystallization from hot water or hot ethanol (B145695) has been reported to be effective. reddit.com

Boric Acid-Treated Silica Gel : A specialized chromatographic method involves impregnating the silica gel with boric acid before use. researchgate.net This technique can suppress the loss of pinacol boronic esters on the column by mitigating over-adsorption and degradation. researchgate.net However, it has been noted that this method may not be as effective for pyridine-containing boronic esters due to the basic nitrogen. chemicalforums.com

Derivatization : Boronic acids can be converted into more stable, crystalline derivatives for purification. A common strategy is the formation of a diethanolamine (B148213) adduct, which often crystallizes readily. reddit.com This adduct can be isolated and then hydrolyzed to regenerate the pure boronic acid. reddit.com

Liquid-Liquid Extraction : Specific extractive techniques can be employed. For instance, a sorbitol extraction can selectively pull a free boronic acid into an aqueous layer, separating it from less polar impurities or its corresponding ester in the organic layer. reddit.com

| Technique | Principle | Applicability | Reference |

|---|---|---|---|

| Recrystallization | Purification based on differential solubility of the compound and impurities. | Effective for crystalline solids. | google.comreddit.com |

| Boric Acid-Treated Chromatography | Suppresses on-column degradation of boronic esters by saturating acidic silica sites. | Useful for many boronic esters, but potentially less so for pyridine derivatives. | chemicalforums.comresearchgate.net |

| Diethanolamine Adduct Formation | Conversion to a stable, crystalline adduct for isolation, followed by regeneration. | Effective for boronic acids that form crystalline adducts. | reddit.com |

| Sorbitol Extraction | Selective complexation with sorbitol to draw the boronic acid into an aqueous phase. | Separates free boronic acids from esters and nonpolar impurities. | reddit.com |

Synthesis and Interconversion of this compound Derivatives (e.g., Pinacol Esters)

Boronic acids are frequently converted into more stable derivatives, with boronic esters being the most common. Pinacol esters are particularly favored due to their enhanced stability towards air and moisture, ease of handling, and compatibility with a wide range of reaction conditions, which simplifies purification and characterization. researchgate.net

The synthesis of a pinacol ester from the corresponding boronic acid is a straightforward esterification reaction. It is typically achieved by reacting the boronic acid with pinacol, often in a solvent like toluene with azeotropic removal of water to drive the reaction to completion. orgsyn.org In many synthetic sequences, the pinacol ester is the directly synthesized and isolated product, as seen in palladium-catalyzed borylations using bis(pinacolato)diboron. vulcanchem.com

Conversely, the deprotection of a pinacol ester to yield the free boronic acid is also a crucial transformation. This hydrolysis can be accomplished under various conditions. A well-designed acid-base workup sequence can effectively liberate the water-soluble boronic acid. researchgate.net Alternatively, strong Lewis acids like boron trichloride (B1173362) (BCl₃) followed by a water quench can also be used for deprotection. reddit.com

It is also important to note that free boronic acids can exist in equilibrium with their trimeric cyclic anhydrides, known as boroxins. orgsyn.org The product isolated from a synthesis may be the boronic acid, the boroxin, or a mixture, often depending on the workup and drying conditions. orgsyn.org

| Transformation | Reactants | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Esterification | Boronic Acid | Pinacol Ester | Pinacol, solvent (e.g., Toluene), heat | orgsyn.org |

| Hydrolysis (Deprotection) | Pinacol Ester | Boronic Acid | Acid/base workup or Lewis acid (e.g., BCl₃) + H₂O | researchgate.netreddit.com |

| Dehydration (Trimerization) | Boronic Acid | Boroxin | Equilibrium process, favored by removal of water. | orgsyn.org |

Reactivity Profiles and Mechanistic Investigations of 2,3,4 Trichloropyridine 5 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3,4-Trichloropyridine-5-boronic Acid

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and pyridyl boronic acids are common coupling partners. The reactivity of this compound in such transformations is of significant interest for the synthesis of highly substituted pyridine (B92270) derivatives.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. chemicalbook.comtcichemicals.com It is anticipated that this compound would serve as a versatile nucleophilic partner in these reactions.

The arylation and heteroarylation of pyridyl boronic acids are fundamental transformations. While no specific examples utilizing this compound are readily available, studies on related polychlorinated pyridines, such as 2,3,5-trichloropyridine (B95902), demonstrate that palladium acetate (B1210297) can catalyze the ligand-free Suzuki coupling with various arylboronic acids in an aqueous phase to yield mono-arylated products. sci-hub.se For instance, the reaction of 2,3,5-trichloropyridine with phenylboronic acid selectively yields 3,5-dichloro-2-phenylpyridine. This suggests that the chlorine atom at the C2 position is the most reactive site for oxidative addition of the palladium catalyst. It is plausible that this compound would react with a variety of aryl and heteroaryl halides to produce the corresponding 5-aryl- or 5-heteroaryl-2,3,4-trichloropyridines. The efficiency of these couplings would likely depend on the electronic and steric nature of the coupling partner.

Table 1: Postulated Suzuki-Miyaura Arylation/Heteroarylation of this compound

| Entry | Coupling Partner (Ar-X) | Catalyst | Base | Solvent | Product | Expected Yield |

|---|---|---|---|---|---|---|

| 1 | Phenyl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 5-Phenyl-2,3,4-trichloropyridine | Moderate to High |

| 2 | 4-Methoxyphenyl Bromide | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)-2,3,4-trichloropyridine | Moderate to High |

| 3 | 2-Thienyl Bromide | PdCl₂(dppf) | Na₂CO₃ | DME | 5-(2-Thienyl)-2,3,4-trichloropyridine | Moderate |

| 4 | 3-Pyridyl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 5-(3-Pyridyl)-2,3,4-trichloropyridine | Low to Moderate |

This table is a hypothetical representation based on general knowledge of Suzuki-Miyaura reactions and is not based on reported experimental data for the specified compound.

The introduction of alkenyl and alkynyl groups onto the pyridine ring can also be achieved via Suzuki-Miyaura coupling. While direct experimental evidence for this compound is absent, related transformations on other halogenated heterocycles provide a basis for prediction. For example, the regioselective alkynylation of 2,4-dichloroquinoline (B42001) at the C2 position, followed by a Suzuki coupling at the C4 position, has been successfully demonstrated. tcichemicals.comcapes.gov.br This suggests that a two-step approach could potentially be applied to functionalize the chlorine atoms of the product obtained from the initial coupling of this compound.

The efficiency of Suzuki-Miyaura couplings is heavily influenced by the electronic and steric properties of both the boronic acid and the halide coupling partner. For polychlorinated pyridines, the position of the chlorine atoms significantly affects reactivity. Generally, chlorine atoms at the α-positions (C2 and C6) of the pyridine ring are more susceptible to oxidative addition by palladium than those at the β-positions (C3 and C5) due to the electron-withdrawing nature of the nitrogen atom. nih.gov In the case of this compound, the boronic acid group at the C5 position would be coupled with an aryl or vinyl halide. The surrounding chlorine atoms at C3 and C4 would exert a strong electron-withdrawing effect, potentially influencing the nucleophilicity of the boronic acid. Steric hindrance from the ortho-chloro substituent (at C4) could also play a role in the rate of transmetalation.

Related Transition Metal-Mediated Cross-Coupling Processes (e.g., Negishi-type if applicable)

The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction. researchgate.netresearchgate.net Organozinc reagents are often more reactive than their boronic acid counterparts, which can be advantageous for coupling with less reactive chlorides. While there are no specific reports of Negishi couplings involving this compound, the conversion of the boronic acid to the corresponding organozinc species is a feasible transformation. This would then allow for coupling with a range of aryl, heteroaryl, and alkyl halides. The general scope of Negishi couplings is broad and often complementary to Suzuki-Miyaura reactions. researchgate.net

Regioselectivity and Chemoselectivity in Cross-Coupling of Polyhalogenated Pyridyl Boronic Acids

The presence of multiple halogen atoms on the pyridine ring introduces challenges of regioselectivity and chemoselectivity. In the context of a Suzuki-Miyaura reaction where this compound is the nucleophile, the primary reaction would be the coupling at the boronic acid position. However, if the resulting product, a 5-aryl-2,3,4-trichloropyridine, were to undergo further cross-coupling reactions, the question of which chlorine atom would react first becomes critical.

Studies on the regioselectivity of Suzuki-Miyaura reactions of polychlorinated pyridines indicate that the C2 position is generally the most reactive, followed by C4, and then C3. nih.gov This selectivity is governed by a combination of electronic effects (the electron-withdrawing nitrogen atom activating the α-positions) and the relative bond dissociation energies of the C-Cl bonds. Therefore, it is predicted that a subsequent coupling on a 5-aryl-2,3,4-trichloropyridine would preferentially occur at the C2 position.

Chemoselectivity would be a key consideration if different types of halogens were present on the pyridine ring. However, with three chlorine atoms, the selectivity is primarily dictated by their position relative to the nitrogen atom and other substituents.

Deconvoluting Electronic and Steric Directing Effects on Site Selectivity

The reactivity of the three chlorine atoms on the pyridine ring of this compound is not uniform and is dictated by a combination of electronic and steric factors. The inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, lead to a general order of reactivity for the halogen substituents. Typically, the chlorine atom at the C2 position (ortho to the nitrogen) is the most activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is followed by the chlorine at the C4 position (para to the nitrogen), and lastly, the chlorine at the C3 position (meta to the nitrogen). This trend is a result of the electron deficiency at the C2 and C4 positions, which facilitates the oxidative addition step. rsc.org

However, steric hindrance can play a significant role in modulating this inherent reactivity. The presence of the boronic acid group at the C5 position and the adjacent chlorine at C4 can influence the approach of the bulky catalyst complex. While electronic effects favor reactivity at C2 and C4, steric crowding around these positions can lead to reactions at less electronically favored but more accessible sites. For instance, in related polychlorinated pyridines, the use of sterically demanding ligands has been shown to alter the site of coupling. nih.gov

Studies on similar trichlorinated substrates have demonstrated that with certain ligand and cation combinations, selective coupling at the ortho-position can be achieved. incatt.nl This highlights the delicate interplay between electronic activation and steric accessibility in determining the ultimate site of reaction.

Table 1: Predicted Relative Reactivity of Chlorine Atoms in 2,3,4-Trichloropyridine (B1368115)

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| C2 | Activated (ortho to N) | Moderate | High |

| C4 | Activated (para to N) | High (adjacent to C3-Cl and C5-B(OH)2) | Moderate to Low |

| C3 | Deactivated (meta to N) | Moderate | Low |

Strategies for Orthogonal Reactivity of Multiple Halogen Atoms on the Pyridine Ring

The presence of multiple halogen atoms with differential reactivity on the pyridine ring of this compound opens up avenues for orthogonal synthesis. Orthogonal reactivity refers to the selective reaction of one functional group in the presence of others by tuning the reaction conditions. In the context of this molecule, it would involve the selective coupling at one of the C-Cl bonds while leaving the others and the C-B bond intact for subsequent transformations.

One common strategy to achieve orthogonality is by varying the catalyst system. For instance, different palladium catalysts with specific ligands can exhibit preferences for certain positions. The use of sterically bulky ligands can direct the reaction away from the more hindered positions. nih.gov Furthermore, the choice of base and solvent can also influence the site-selectivity. For example, in the coupling of 2,4-dichloropyridines, a switch to a phosphate (B84403) base was found to be crucial for promoting reactivity at the C4 position. incatt.nl

Another approach involves a sequential, one-pot functionalization. Starting with 2,3,4-trichloropyridine, a site-selective coupling can be performed, followed by a change in reaction conditions or catalyst to enable a second coupling at a different position. This has been demonstrated for trichlorinated pyridines, leading to the synthesis of a single regioisomer with three different substituents. incatt.nl This strategy allows for the construction of highly complex and diverse pyridine derivatives from a single starting material.

Fundamental Mechanistic Pathways of Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and proceeds through a well-established catalytic cycle involving a palladium catalyst. libretexts.orgorganic-chemistry.org This cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Detailed Analysis of Oxidative Addition into Carbon-Halogen Bonds

The oxidative addition process involves the insertion of the Pd(0) species into the C-Cl bond, forming a Pd(II) intermediate. youtube.com The reaction is sensitive to the electron density at the carbon atom, with more electron-deficient carbons undergoing faster oxidative addition. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (C2) and para (C4) positions, thus activating them for this step. rsc.org The structure of the ligand on the palladium catalyst also plays a crucial role; electron-rich and bulky phosphine (B1218219) ligands are known to facilitate the oxidative addition step. nih.gov

Table 2: General Order of Reactivity for Oxidative Addition in Suzuki-Miyaura Coupling

| Halide | Relative Rate |

| C-I | Fastest |

| C-Br | Fast |

| C-Cl | Slow |

| C-F | Slowest |

Note: This table represents a general trend and can be influenced by the specific substrate and reaction conditions.

Mechanistic Aspects of Transmetalation Processes and Rate-Determining Steps

Following oxidative addition, the next step is transmetalation, which involves the transfer of the organic group from the boron atom to the palladium(II) center. nih.gov For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the arylpalladium(II) halide intermediate.

There has been considerable debate about the precise mechanism of transmetalation. One proposed pathway involves the reaction of an arylpalladium(II) halide complex with the activated boronate. Another pathway suggests the formation of an arylpalladium(II) hydroxo complex (formed by the reaction of the halide complex with the base), which then reacts with the neutral boronic acid. nih.govacs.org Kinetic studies on model systems have suggested that the reaction between a palladium hydroxo complex and a boronic acid can be significantly faster than the reaction between a palladium halide complex and a trihydroxyborate. nih.govacs.org

The rate of transmetalation can be influenced by several factors, including the nature of the base, the solvent, and the electronic properties of the boronic acid and the palladium complex. In some cases, transmetalation can be the rate-determining step of the catalytic cycle. nih.gov

Reductive Elimination and the Formation of Functionalized Pyridine Products

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The facility of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium and the nature of the coupling partners. Bulky ligands can promote reductive elimination by relieving steric congestion around the metal center. youtube.com The electronic nature of the aryl groups involved also plays a role. Studies on arylpalladium cyanide complexes have shown that electron-donating substituents on the aryl ligand can accelerate reductive elimination, a trend that is distinct from other types of reductive eliminations. nih.govnih.gov

The Role of Catalytic Ligands and Additives in Modulating Reaction Mechanisms

The choice of ligands and additives is critical in controlling the efficiency and selectivity of cross-coupling reactions. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the palladium center and modulate its electronic and steric properties.

Sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines, are known to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic systems. nih.gov They can also be used to control site-selectivity in polyhalogenated substrates. For instance, a very sterically hindered NHC ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

Additives, such as bases and salts, also play a crucial role. The base is essential for the activation of the boronic acid in the transmetalation step. organic-chemistry.org The choice of base can affect the reaction rate and selectivity. Salts can also influence the reaction, sometimes in unexpected ways. For example, the addition of halide salts has been reported to have both beneficial and detrimental effects on cross-coupling reactions, depending on the specific system. nih.gov In some cases, phase-transfer catalysts can be used in biphasic systems to enhance the rate of reaction by facilitating the transfer of the boronate from the aqueous to the organic phase. nih.gov

Table 3: Common Ligands and Their General Effects in Suzuki-Miyaura Coupling

| Ligand Type | Example(s) | General Effect |

| Triarylphosphines | PPh3, P(o-tol)3 | General purpose, moderate activity |

| Dialkylbiarylphosphines | SPhos, XPhos | High activity, good for challenging substrates |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | High activity, good for sterically hindered substrates |

| Ferrocenylphosphines | dppf | Good for a wide range of substrates |

Characterization and Mitigation of Undesired Side Reactions

The utility of this compound in synthetic chemistry is often hampered by competing side reactions that can significantly lower the yield of the desired cross-coupled product. A thorough understanding of these pathways is essential for the development of robust and efficient synthetic protocols.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a well-documented and often significant side reaction for many boronic acids. wikipedia.org For heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, the propensity for protodeboronation can be highly dependent on the reaction conditions, particularly the pH. wikipedia.orgnih.gov

Mitigation strategies for protodeboronation often involve careful control of the reaction pH to avoid conditions that favor the decomposition pathway. nih.gov Another common approach is the use of boronic acid derivatives, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, which exhibit greater stability and release the boronic acid slowly under the reaction conditions. researchgate.net The pinacol ester of this compound is commercially available and its use can be a practical strategy to circumvent premature protodeboronation. vulcanchem.com

Table 1: Factors Influencing Protodeboronation of Pyridine Boronic Acids

| Factor | Influence on Protodeboronation | Mitigation Strategy |

| pH | Highly dependent; can be accelerated in acidic or basic conditions, or be rapid at neutral pH for certain isomers. wikipedia.orgnih.gov | Careful selection of base and buffer systems to maintain optimal pH. |

| Temperature | Higher temperatures generally increase the rate of protodeboronation. | Use of highly active catalysts that allow for lower reaction temperatures. |

| Water Content | Water is a proton source for protodeboronation. wikipedia.org | Use of anhydrous solvents or minimizing water content. |

| Boronic Acid Form | Free boronic acids can be less stable than their ester derivatives. | Use of more stable boronic esters (e.g., pinacol, MIDA). researchgate.net |

Homocoupling of boronic acids to form symmetrical biaryl compounds is another common side reaction in Suzuki-Miyaura couplings. This process can be catalyzed by the palladium catalyst itself or by other species present in the reaction mixture, such as copper salts which are sometimes used as additives. nih.govmdpi.com The mechanism of palladium-catalyzed homocoupling is thought to involve the reaction of two organopalladium intermediates or the reaction of an organopalladium species with a boronic acid.

For electron-deficient boronic acids like this compound, homocoupling can be a competing pathway, particularly at higher catalyst loadings or when the rate of the desired cross-coupling is slow. nih.gov The formation of 2,2',3,3',4,4'-hexachloro-5,5'-bipyridine as a byproduct would consume the starting material and complicate the purification of the desired product.

Several strategies can be employed to suppress homocoupling. The use of a high-purity palladium catalyst and ligands that promote the desired cross-coupling over homocoupling is crucial. Reaction conditions, such as the choice of solvent and base, can also be optimized to minimize this side reaction. For instance, the presence of an oxidant can sometimes promote homocoupling, so ensuring an inert atmosphere can be beneficial. Additionally, controlling the stoichiometry of the reactants and the rate of addition of the boronic acid can help to disfavor the formation of homocoupled products.

Table 2: Selected Strategies to Minimize Homocoupling in Suzuki-Miyaura Reactions

| Strategy | Rationale | Example |

| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate reductive elimination from the desired cross-coupled intermediate, disfavoring pathways leading to homocoupling. | Use of ligands like SPhos, XPhos, or Buchwald's biarylphosphine ligands. |

| Control of Reaction Conditions | Minimizing catalyst concentration and reaction time can reduce the likelihood of side reactions. | Employing lower catalyst loadings (e.g., < 1 mol%) and monitoring the reaction to stop it upon completion. |

| Use of Additives | Certain additives can inhibit homocoupling pathways. | While sometimes promoting homocoupling, under specific conditions, additives can also suppress it by altering the catalyst's state. |

| Slow Addition of Reagents | Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction. | Syringe pump addition of the boronic acid solution to the reaction mixture. |

Catalyst deactivation is a significant challenge in cross-coupling reactions involving heteroaromatic substrates, particularly pyridines. nih.gov The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive or have diminished activity. mit.edu This is especially problematic with polychlorinated pyridines where the electronic properties of the ring are significantly altered.

In the case of this compound, the nitrogen atom, despite the presence of three electron-withdrawing chlorine atoms, can still act as a ligand for the palladium catalyst. The formation of such inactive palladium species can lead to sluggish or incomplete reactions.

Furthermore, the decomposition of the boronic acid itself can contribute to catalyst deactivation. The products of protodeboronation or other side reactions might also interact with the catalyst in a detrimental way. Another potential pathway for catalyst deactivation is the formation of palladium black (elemental palladium), which can occur if the catalyst is not sufficiently stabilized by the ligand. This is often observed when the rate of reductive elimination is slow, allowing for the accumulation of unstable Pd(0) species.

To overcome catalyst deactivation, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories, have been shown to be effective in stabilizing the palladium catalyst and promoting efficient cross-coupling of challenging heteroaryl substrates. mdpi.comorganic-chemistry.org These ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the pyridine nitrogen and prevent the formation of inactive catalyst species. The use of pre-formed palladium catalysts with these specialized ligands can also lead to more consistent and reproducible results.

Table 3: Common Catalyst Deactivation Pathways and Mitigation Approaches

| Deactivation Pathway | Description | Mitigation Strategy |

| Pyridine Coordination | The Lewis basic nitrogen of the pyridine ring binds to the palladium center, forming an inactive complex. mit.edu | Use of bulky, electron-rich ligands to sterically block pyridine coordination. |

| Formation of Palladium Black | Agglomeration of Pd(0) species into inactive elemental palladium. | Employing ligands that strongly coordinate to and stabilize the Pd(0) center. |

| Ligand Degradation | The phosphine ligand itself can undergo degradation under the reaction conditions. | Selection of robust and thermally stable ligands. |

| Product Inhibition | The cross-coupled product may coordinate to the catalyst more strongly than the starting materials, inhibiting turnover. | Use of ligands that promote rapid reductive elimination and product dissociation. |

Advanced Methodological Approaches and Spectroscopic Elucidation in 2,3,4 Trichloropyridine 5 Boronic Acid Research

State-of-the-Art Spectroscopic Techniques for Comprehensive Structural Characterization

The precise definition of a molecule's three-dimensional structure and connectivity is achieved through a suite of sophisticated spectroscopic methods. For 2,3,4-Trichloropyridine-5-boronic acid, these techniques provide incontrovertible evidence of its identity and purity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. While one-dimensional (1D) NMR provides initial data, multi-dimensional NMR experiments are essential for unambiguously assigning signals in complex molecules like this compound.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton correlations, identifying neighboring protons on the pyridine (B92270) ring. Given the substitution pattern, this would primarily confirm the position of the single aromatic proton. More advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for assigning the quaternary, chlorine-substituted carbons by correlating them with the lone pyridine proton. For the boronic acid moiety, ¹¹B NMR spectroscopy is employed, with the chemical shift providing information about the coordination environment of the boron atom.

Hypothetical NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Correlations |

| ¹H | 1D NMR | ~8.5-9.0 | Singlet for the C6-H proton |

| ¹³C | 1D NMR | ~120-160 | Signals for the five pyridine carbons |

| ¹¹B | 1D NMR | ~20-30 | Signal for the boronic acid group |

| 2D | COSY | N/A (single proton) | N/A |

| 2D | HSQC | C6-H to C6 | Direct C-H bond correlation |

| 2D | HMBC | C6-H to C4, C5 | 2 and 3-bond correlations to adjacent carbons |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from NMR analysis.

High-Resolution Mass Spectrometry (HRMS) for Identification of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This is crucial for confirming the identity of this compound and any intermediates or byproducts formed during its synthesis. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature in the mass spectrum. The presence of three chlorine atoms would result in a distinctive M, M+2, M+4, and M+6 isotopic cluster, with relative intensities dictated by the statistical probability of the isotope combinations.

Expected HRMS Fragmentation Data for this compound

| Ion | m/z (Calculated) | Description |

| [M+H]⁺ | 225.9387 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 207.9281 | Loss of water from the boronic acid |

| [C₅HCl₃N]⁺ | 180.9304 | Loss of the boronic acid group |

Note: This data is predictive and based on the elemental composition C₅H₃BCl₃NO₂. The presence of the characteristic chlorine isotope pattern would be a primary identifier.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The unequivocal proof of a molecule's three-dimensional structure in the solid state is provided by single-crystal X-ray diffraction. This technique involves irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. For this compound, this analysis would yield precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. This data provides a definitive structural snapshot, confirming the substitution pattern on the pyridine ring and the geometry of the boronic acid moiety. While specific crystallographic data for this compound is not publicly available, analysis would typically yield a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 12.5 |

| c (Å) | 18.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1320 |

| Z | 4 |

Note: This data is for illustrative purposes only, as no public crystal structure is available.

Advanced Chromatographic and Separation Methodologies for Reaction Analysis

Chromatographic techniques are indispensable for monitoring reaction progress, assessing the purity of the final product, and analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a liquid mixture. For this compound, a reversed-phase HPLC method would typically be developed. waters.comwaters.com This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic or trifluoroacetic acid to ensure good peak shape. waters.comwaters.com By monitoring the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked. The purity of the isolated product is determined by the area percentage of its peak in the chromatogram.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8-12 minutes (estimated) |

Note: This is a representative method; actual conditions would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While boronic acids themselves are generally not volatile enough for direct GC analysis, derivatization, for instance, to form a more volatile ester, could be employed. However, GC-MS is highly suitable for analyzing potential volatile impurities or byproducts from the synthesis of this compound, such as the precursor 2,3,4,5-tetrachloropyridine. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the GC column, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a fingerprint for identification. The fragmentation pattern of halogenated compounds is particularly informative due to their characteristic isotopic distributions. nih.gov

Typical GC-MS Parameters for Precursor/Impurity Analysis

| Parameter | Condition |

| GC Column | DB-5ms or similar nonpolar column |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-400 m/z |

Note: These parameters are typical for the analysis of related chlorinated pyridine compounds and would be adapted for specific impurities.

In-situ and Real-time Reaction Monitoring Techniques

In-situ and real-time monitoring techniques are invaluable for understanding the dynamics of chemical reactions. These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus preserving the integrity of the reaction system.

Reaction calorimetry is a powerful technique for studying the thermodynamics and kinetics of chemical reactions in real-time. By measuring the heat flow associated with a chemical process, it is possible to determine key parameters such as the heat of reaction, reaction rate, and activation energy. For a hypothetical reaction involving the synthesis of a derivative from this compound, reaction calorimetry could provide the following thermokinetic data:

| Parameter | Value | Unit |

| Heat of Reaction (ΔH) | -85.2 | kJ/mol |

| Maximum Heat Flow | 15.7 | W |

| Reaction Rate Constant (k) | 0.0023 | s⁻¹ |

| Activation Energy (Ea) | 55.4 | kJ/mol |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This data would be crucial for process optimization and safety assessment, ensuring that the reaction is carried out under controlled conditions.

In-situ Infrared (IR) spectroscopy is a non-invasive technique that provides real-time information about the functional groups present in a reaction mixture. nih.gov By monitoring changes in the IR spectrum, it is possible to identify transient intermediates and gain insights into the reaction mechanism. nih.gov For instance, in a Suzuki-Miyaura coupling reaction involving this compound, in-situ IR could track the disappearance of the B-OH stretching vibration of the boronic acid and the appearance of new bands corresponding to the C-C coupled product. This allows for the elucidation of the reaction pathway and the identification of potential bottlenecks or side reactions. mdpi.com

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework for understanding chemical phenomena at the molecular level. These methods are particularly useful for studying reactive intermediates and transition states that are difficult to observe experimentally. mit.edu

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. mdpi.com In the context of this compound research, DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the most probable reaction pathways and the structures of the associated transition states. mit.eduresearchgate.net For a hypothetical reaction, DFT could provide the following energetic data for different proposed mechanisms:

| Mechanism | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Barrier (kcal/mol) |

| Pathway A | -1572.345 | -1572.298 | -1572.412 | 29.5 |

| Pathway B | -1572.345 | -1572.311 | -1572.412 | 21.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These calculations would suggest that Pathway B is the more kinetically favorable route for the reaction.

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. youtube.com In the context of catalysis, MD simulations can be used to model the interaction between a catalyst and a substrate, such as this compound. nih.gov These simulations can reveal the preferred binding modes of the substrate to the catalyst's active site and elucidate the dynamic processes that lead to catalysis. youtube.com Key parameters that can be extracted from MD simulations include binding free energies and root-mean-square deviation (RMSD) of the substrate in the active site.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netmdpi.com For a series of substituted pyridine boronic acids, a QSAR model could be developed to predict the reactivity of this compound in a particular reaction based on its structural and electronic properties. researchgate.net The model would be built using a training set of compounds with known reactivities and then validated using a separate test set. A hypothetical QSAR model for predicting the yield of a coupling reaction might take the form of the following equation:

Yield (%) = 65.4 - 10.2 * σp + 5.8 * Es - 0.45 * logP

Where σp is the Hammett electronic parameter, Es is the Taft steric parameter, and logP is the partition coefficient. Such a model would be invaluable for the rational design of new pyridine boronic acids with enhanced reactivity.

Electronic Structure Analysis for Understanding Pyridine Ring Properties

The pyridine ring, in its unsubstituted form, is a π-deficient system due to the higher electronegativity of the nitrogen atom compared to the carbon atoms. This inherent electron deficiency is further intensified by the presence of electron-withdrawing substituents. uoanbar.edu.iq Both the chloro and boronic acid groups are known to be electron-withdrawing, which profoundly impacts the electronic environment of the pyridine nucleus.

The chloro substituents exert their influence through two primary electronic effects: a strong -I (negative inductive) effect and a weaker +M (positive mesomeric or resonance) effect. The inductive effect involves the withdrawal of electron density through the sigma bond framework, while the resonance effect involves the donation of a lone pair of electrons from the chlorine atom into the π-system of the ring. nih.gov In the case of chloro-substituents, the inductive effect typically dominates, leading to a net withdrawal of electron density from the pyridine ring. The presence of three such groups at the 2, 3, and 4-positions is expected to create a highly electron-deficient ring.

Theoretical studies on related substituted pyridines and other aromatic systems provide insights into how these substituents modulate the electronic structure. For instance, DFT calculations on substituted pyridines have shown that electron-withdrawing groups decrease the proton affinity and gas-phase basicity of the pyridine nitrogen. They also lead to more positive reduction potentials. frontiersin.org

Molecular orbital theory further elucidates the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of a molecule. In substituted pyridines, the energies of the HOMO and LUMO are modulated by the substituents. For a molecule like this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack, a characteristic feature of electron-deficient pyridine rings. uoanbar.edu.iq The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap often correlating with higher chemical reactivity. researchgate.netresearchgate.net

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive and multi-faceted search for scholarly articles, patents, and chemical database entries concerning "this compound," it has been determined that there is insufficient specific, published research to generate the requested article according to the provided detailed outline.

The search successfully retrieved general information regarding the key chemical principles mentioned in the outline, including:

Suzuki-Miyaura Coupling: Extensive literature exists on this reaction for the formation of biaryl and heterobiaryl scaffolds.

Regioselective Functionalization: The principles of selectively substituting halo-pyridines are well-documented for related compounds.

Boronic Acids in Materials Science: The use of various boronic acids as precursors for electronic, optoelectronic, and supramolecular materials is an active area of research.

Retrosynthetic Analysis: This is a fundamental concept in organic synthesis.

However, the critical requirement of the request was to focus solely on This compound and provide detailed research findings, data tables, and specific examples for each subsection. The search did not yield any documents demonstrating the specific application of this particular compound in the following areas as required by the outline:

Applications of 2,3,4 Trichloropyridine 5 Boronic Acid in the Construction of Sophisticated Chemical Architectures

Strategic Deployment in Complex Molecule Synthesis and Retrosynthetic Planning:No published total syntheses or retrosynthetic analyses featuring 2,3,4-Trichloropyridine-5-boronic acid as a key building block were located.

Generating the article under these circumstances would require extrapolating from related but distinct molecules, which would constitute speculation and violate the core instruction to provide scientifically accurate, source-based content strictly on the subject compound. Therefore, the request to generate the specified article cannot be fulfilled at this time.

Future Research Directions and Emerging Opportunities in Synthetic Organic Chemistry with this compound

Given the current void in the scientific literature, the future research directions and emerging opportunities for this compound are largely hypothetical, yet grounded in the established reactivity of its constituent functional groups. The exploration of this compound could unlock novel synthetic pathways and lead to the creation of unique molecular scaffolds with potential applications in medicinal chemistry, agrochemicals, and materials science.

One of the most immediate and promising areas for future investigation is its application in Suzuki-Miyaura cross-coupling reactions . The strategic placement of the boronic acid group at the 5-position of the trichlorinated pyridine (B92270) ring presents an opportunity for the selective introduction of a wide array of aryl, heteroaryl, or alkyl substituents. Research in this area would likely focus on optimizing reaction conditions to achieve high yields and regioselectivity, potentially leveraging the differential reactivity of the three chlorine atoms for subsequent functionalization.

Further research could delve into the sequential cross-coupling reactions . The three chlorine atoms at positions 2, 3, and 4 offer a platform for a stepwise introduction of different substituents. This would enable the construction of highly complex and asymmetrically substituted pyridine derivatives, which are valuable motifs in drug discovery. Understanding the relative reactivity of each chlorine atom towards different coupling partners would be a critical aspect of this research.

The development of novel methodologies utilizing this compound as a key building block is another fertile ground for future studies. This could include its use in other palladium-catalyzed reactions, such as the Heck, Sonogashira, or Buchwald-Hartwig amination reactions, by leveraging the reactivity of the chloro-substituents. Moreover, the boronic acid moiety itself could be employed in Chan-Lam coupling for the formation of carbon-heteroatom bonds.

The synthesis of biologically active molecules represents a significant opportunity. The pyridine core is a common feature in many pharmaceuticals and agrochemicals. The unique substitution pattern of this compound could be exploited to generate novel libraries of compounds for high-throughput screening against various biological targets.

Finally, the exploration of this compound in the synthesis of functional materials , such as organic light-emitting diodes (OLEDs) or sensors, could be a fruitful avenue of research. The electron-deficient nature of the trichloropyridine ring, combined with the potential for extensive conjugation through the boronic acid coupling site, could lead to materials with interesting photophysical and electronic properties.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2,3,4-trichloropyridine-5-boronic acid for high purity and yield?

- Methodological Answer :

- Step 1 : Use Suzuki-Miyaura coupling as a starting point, given the boronic acid moiety's reactivity. Employ palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors under inert conditions .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted chloropyridine derivatives.

- Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Note : Adjust reaction temperature (e.g., 80–100°C) and stoichiometry (boronic acid:halide = 1.2:1) to minimize byproducts like dehalogenated species.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹¹B NMR to confirm boronic acid functionality (δ ~30 ppm for trigonal planar geometry) and ¹H/¹³C NMR to resolve chlorine substituent effects on pyridine ring protons .

- Infrared Spectroscopy (IR) : Identify B–O stretching (~1340 cm⁻¹) and O–H bending (~3200 cm⁻¹) bands.

- Mass Spectrometry : Employ HRMS with electrospray ionization (ESI) to detect molecular ion peaks and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as boronic acids may decompose above 150°C .

Advanced Research Questions

Q. How can this compound be utilized in designing optical chemosensors for detecting diols or anions?

- Methodological Answer :

- Principle : Leverage the boronic acid's reversible covalent binding with diols (e.g., saccharides) or anions (e.g., fluoride) to induce fluorescence or colorimetric changes .

- Design :

Conjugate the boronic acid with a fluorophore (e.g., dansyl or pyrene) via a spacer.

Optimize pH (7.4–8.5) to balance boronate ester formation and sensor solubility.

Validate selectivity via competition assays with structurally similar analytes (e.g., glucose vs. fructose) .

- Advanced Strategy : Incorporate nanoscale self-assembly (e.g., micelles) to enhance signal amplification and detection limits .

Q. What experimental strategies resolve contradictions in reactivity data during cross-coupling reactions?

- Methodological Answer :

- Hypothesis Testing :

Compare reaction outcomes under varying conditions (e.g., ligand-free Pd vs. Pd with triphenylphosphine) to isolate catalyst-specific effects .

Use deuterated solvents (e.g., D₂O) to probe solvent isotope effects on boronic acid activation.

- Data Triangulation : Cross-reference kinetic studies (e.g., time-resolved NMR), computational modeling (DFT for transition states), and literature analogs (e.g., 2-chloropyridine-5-boronic acid reactivity) .

- Contradiction Resolution : If yields vary between labs, verify trace moisture levels (via Karl Fischer titration) or oxygen contamination in reaction vessels .

Q. How can this compound be applied to study biomolecular interactions, such as with glycoproteins or DNA?

- Methodological Answer :

- Glycoprotein Binding :

Immobilize the boronic acid on a solid support (e.g., agarose beads) for affinity chromatography.

Elute bound glycoproteins (e.g., fetuin) with competitive diols (e.g., sorbitol) and analyze via SDS-PAGE .

- DNA Interaction Studies :

Adapt the boronic acid-mediated PCR assay ( ) to investigate interactions with glucosylated DNA bases.

Use derivatives (e.g., 2-(2′-chlorobenzyloxy)phenylboronic acid) to enhance specificity for 5-hydroxymethylcytosine (5hmC) detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.